molecular formula C15H11NO5S2 B12812249 Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4',5'-4,3)thiino(5,6-c)thiin-3-carboxylate CAS No. 74122-61-5

Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4',5'-4,3)thiino(5,6-c)thiin-3-carboxylate

Cat. No.: B12812249
CAS No.: 74122-61-5
M. Wt: 349.4 g/mol
InChI Key: AAHIJSKEGCKBMD-UHFFFAOYSA-N
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Description

Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of isoxazole and thiophene rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate
  • Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate

Uniqueness

The uniqueness of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject for further research and application.

Properties

CAS No.

74122-61-5

Molecular Formula

C15H11NO5S2

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 8,8-dioxo-12-oxa-8λ6,17-dithia-13-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene-14-carboxylate

InChI

InChI=1S/C15H11NO5S2/c1-20-15(17)12-9-6-22-14-8-4-2-3-5-11(8)23(18,19)7-10(14)13(9)21-16-12/h2-5H,6-7H2,1H3

InChI Key

AAHIJSKEGCKBMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=C1CSC3=C2CS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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